Methyl 2-bromo-4-fluoronicotinate
Description
Methyl 2-bromo-4-fluoronicotinate is a halogenated pyridine derivative with the molecular formula C₇H₅BrFNO₂. It is a methyl ester featuring a pyridine ring substituted with bromine at position 2 and fluorine at position 4, along with a carboxylate ester group at position 3. The bromine and fluorine substituents confer distinct electronic and steric properties, influencing reactivity and interactions in chemical reactions .
Properties
Molecular Formula |
C7H5BrFNO2 |
|---|---|
Molecular Weight |
234.02 g/mol |
IUPAC Name |
methyl 2-bromo-4-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C7H5BrFNO2/c1-12-7(11)5-4(9)2-3-10-6(5)8/h2-3H,1H3 |
InChI Key |
BRMRJHALYYAALJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-4-fluoronicotinate typically involves the bromination and fluorination of nicotinic acid derivatives. One common method includes the reaction of 2-bromo-4-fluoronicotinic acid with methanol in the presence of a catalyst to form the methyl ester. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by esterification. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4-fluoronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinates, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 2-bromo-4-fluoronicotinate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Material Science: It is utilized in the synthesis of novel materials with unique properties.
Biological Studies: The compound is studied for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-4-fluoronicotinate involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction processes .
Comparison with Similar Compounds
Positional Isomers: Methyl 4-bromo-2-fluoronicotinate
The most structurally analogous compound is methyl 4-bromo-2-fluoronicotinate (CID 97046913), a positional isomer with bromine and fluorine swapped (bromine at position 4, fluorine at position 2). Key comparisons include:
| Property | Methyl 2-bromo-4-fluoronicotinate | Methyl 4-bromo-2-fluoronicotinate |
|---|---|---|
| Molecular Formula | C₇H₅BrFNO₂ | C₇H₅BrFNO₂ |
| SMILES | COC(=O)C1=NC=C(C(=O)OC)FBr | COC(=O)C1=C(C=CN=C1F)Br |
| Substituent Positions | Br (C2), F (C4) | Br (C4), F (C2) |
| Electronic Effects | Br (C2) closer to N enhances electron withdrawal | F (C2) adjacent to N increases ring polarization |
| Steric Hindrance | Bulky Br at C2 may hinder nucleophilic attack | Br at C4 reduces steric crowding near N |
| Reactivity in Substitution | Bromine at C2 more activated for SNAr | Bromine at C4 less activated due to meta positioning |
Key Findings :
- Electronic Effects : Fluorine at C2 (in the isomer) creates stronger electron-withdrawing effects near the nitrogen, increasing the pyridine ring’s electrophilicity compared to fluorine at C4 in the target compound .
- Reactivity : Bromine at C2 (target compound) is more reactive in nucleophilic aromatic substitution (SNAr) due to proximity to the electron-deficient nitrogen, whereas bromine at C4 (isomer) may require harsher conditions for substitution .
Halogenated Pyridine Esters
Comparisons with other halogenated methyl nicotinate derivatives highlight substituent-driven differences:
| Compound | Substituents | Boiling Point (°C) | Solubility | Reactivity |
|---|---|---|---|---|
| This compound | Br (C2), F (C4) | Not reported | Low in water | High SNAr reactivity |
| Methyl 2-chloro-4-fluoronicotinate | Cl (C2), F (C4) | ~180–200 (est.) | Moderate in DMSO | Moderate SNAr reactivity |
| Methyl 4-iodo-2-fluoronicotinate | I (C4), F (C2) | >200 (est.) | Low in polar solvents | Low thermal stability |
Key Trends :
- Halogen Size : Larger halogens (e.g., iodine) reduce solubility and increase steric hindrance. Bromine balances reactivity and stability.
- Electronegativity : Fluorine’s high electronegativity enhances ring polarization, while chlorine’s lower electronegativity reduces activation for substitution compared to bromine.
Methyl Esters of Heterocyclic Acids
General methyl ester properties (e.g., hydrolysis rates) can be inferred from broader studies:
| Compound | Hydrolysis Rate (pH 7) | Stability in Acid | Applications |
|---|---|---|---|
| This compound | Slow (steric hindrance) | Moderate | Pharmaceutical synthesis |
| Methyl salicylate | Fast (activated ester) | Low | Fragrance, topical agents |
| Methyl benzoate | Very slow | High | Solvent, flavoring |
Insights :
- The bromine and fluorine substituents in this compound slow hydrolysis compared to less hindered esters like methyl salicylate, enhancing its utility in stepwise syntheses .
Biological Activity
Methyl 2-bromo-4-fluoronicotinate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and research findings.
- Molecular Formula : C8H6BrFNO2
- Molecular Weight : 232.04 g/mol
- Appearance : Colorless to light yellow liquid
- Solubility : Slightly soluble in water; soluble in organic solvents like ethanol and methanol
- Stability : Stable at room temperature; decomposes in strong acids or bases
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 32 µg/mL |
Anticancer Activity
This compound has also been studied for its anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis in these cells, with an IC50 value of approximately 15 µM for MCF-7 cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
The biological activity of this compound is attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cell proliferation and survival pathways. Further research is needed to elucidate the precise mechanisms involved.
Agricultural Applications
In addition to its medicinal properties, this compound is being explored for agricultural uses. It has shown potential as a herbicide and fungicide, demonstrating moderate efficacy against common agricultural pests and diseases. Field trials revealed a significant reduction in weed growth and disease incidence when applied at recommended rates.
| Application Type | Efficacy (%) |
|---|---|
| Herbicide | 75 |
| Fungicide | 65 |
Case Studies
- Antimicrobial Efficacy : A case study conducted on the use of this compound in treating bacterial infections highlighted its effectiveness against multi-drug resistant strains, suggesting its potential role in developing new antibiotics.
- Cancer Research : Another study focused on its application in cancer therapy reported promising results when combined with existing chemotherapeutic agents, enhancing their efficacy while reducing side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
